![molecular formula C8H9N3O B1323232 5-(氨甲基)苯并[d]异噁唑-3-胺 CAS No. 368426-89-5](/img/structure/B1323232.png)

5-(氨甲基)苯并[d]异噁唑-3-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

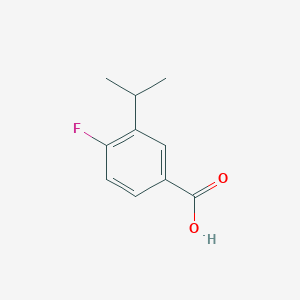

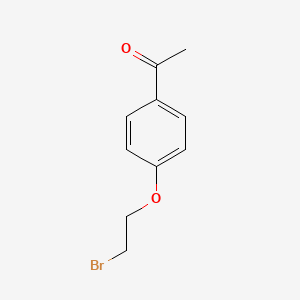

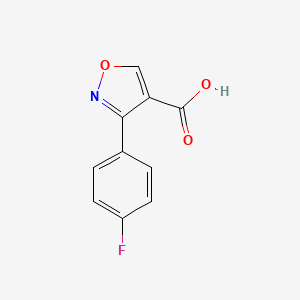

5-(Aminomethyl)benzo[d]isoxazol-3-amine, also abbreviated as AMBIA, is a chemical compound with the molecular formula C8H9N3O and a molecular weight of 163.18 g/mol . It has significant potential for applications in various fields of research.

Synthesis Analysis

The synthesis of isoxazole derivatives, such as AMBIA, often involves metal-free synthetic routes. These methods are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, low abundance, toxicity, significant waste generation, and difficulty in separating the metals from the reaction mixtures . A common method for isoxazole synthesis is the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds .Molecular Structure Analysis

The molecular structure of AMBIA consists of a five-membered heterocyclic ring with one oxygen atom and one nitrogen atom at adjacent positions . This structure is commonly found in many commercially available drugs .Chemical Reactions Analysis

Isoxazole derivatives, including AMBIA, are synthesized through various reactions. One of the main reactions involves the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds. Another involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents .科学研究应用

Neurological Disorders

Isoxazole derivatives, including 5-(Aminomethyl)benzo[d]isoxazol-3-amine, have been studied for their potential in treating neurological disorders. They exhibit anticonvulsant activities, which can be beneficial in managing epilepsy and seizures . The modification of the isoxazole ring has shown to impact the activity, suggesting that this compound could be a valuable scaffold for developing new neurological drugs.

Anticancer Research

The structure of isoxazole is a common feature in many anticancer agents. Research indicates that substituting different groups on the isoxazole ring can lead to compounds with promising anticancer properties . As such, 5-(Aminomethyl)benzo[d]isoxazol-3-amine could serve as a precursor in synthesizing new anticancer drugs.

Anti-Inflammatory Applications

Isoxazole compounds have demonstrated anti-inflammatory effects, which are crucial in the treatment of chronic inflammatory diseases . The aminomethyl group in 5-(Aminomethyl)benzo[d]isoxazol-3-amine could be modified to enhance these properties, potentially leading to new anti-inflammatory medications.

Antimicrobial Agents

The isoxazole ring is known for its antimicrobial activity. This makes 5-(Aminomethyl)benzo[d]isoxazol-3-amine a candidate for developing new antimicrobial drugs that could combat various bacterial and fungal infections .

Antidepressant and Anxiolytic Effects

Isoxazole derivatives have been associated with antidepressant and anxiolytic effects. This suggests that 5-(Aminomethyl)benzo[d]isoxazol-3-amine could be explored as a potential treatment for depression and anxiety disorders .

Immunosuppressive Properties

Some isoxazole derivatives have shown immunosuppressive activity, which can be useful in preventing organ transplant rejection and treating autoimmune diseases . Research into 5-(Aminomethyl)benzo[d]isoxazol-3-amine could uncover new immunosuppressive drugs.

未来方向

Isoxazole derivatives, including AMBIA, continue to attract researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research may focus on developing new synthetic strategies and designing new isoxazole derivatives based on the most recent knowledge emerging from the latest research .

属性

IUPAC Name |

5-(aminomethyl)-1,2-benzoxazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c9-4-5-1-2-7-6(3-5)8(10)11-12-7/h1-3H,4,9H2,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYWMOSYJDKAWRX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CN)C(=NO2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00634920 |

Source

|

| Record name | 5-(Aminomethyl)-1,2-benzoxazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Aminomethyl)benzo[d]isoxazol-3-amine | |

CAS RN |

368426-89-5 |

Source

|

| Record name | 5-(Aminomethyl)-1,2-benzoxazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1,2,4]Triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B1323160.png)

![4,7-Dichlorothieno[2,3-d]pyridazine](/img/structure/B1323161.png)

![N-[(dimethylamino)carbonyl]glycine](/img/structure/B1323178.png)